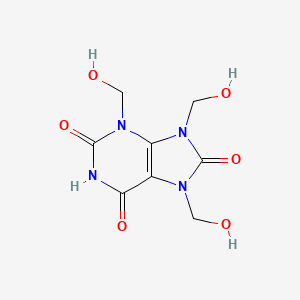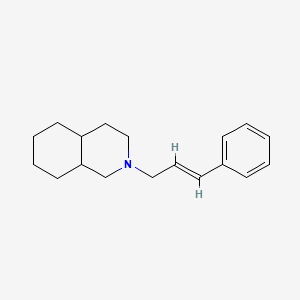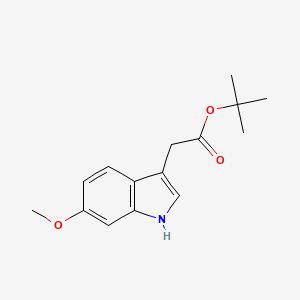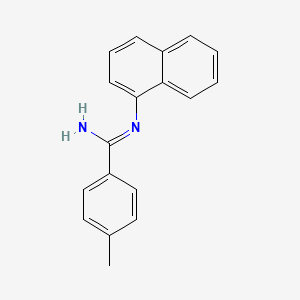
1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of three hydroxymethyl groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a purine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine carboxylic acids, while substitution could result in various purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxymethyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that is a methylated derivative of xanthine.
Uniqueness
3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione is unique due to the presence of three hydroxymethyl groups, which can significantly alter its chemical and biological properties compared to other purines.
Properties
CAS No. |
71042-80-3 |
|---|---|
Molecular Formula |
C8H10N4O6 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
3,7,9-tris(hydroxymethyl)purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O6/c13-1-10-4-5(16)9-7(17)11(2-14)6(4)12(3-15)8(10)18/h13-15H,1-3H2,(H,9,16,17) |
InChI Key |
UGWISHQXXOYFNF-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C2=C(N(C(=O)NC2=O)CO)N(C1=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)




![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)





